molecular formula C7H9NO3S B086256 N-(4-hydroxyphenyl)methanesulfonamide CAS No. 51767-39-6

N-(4-hydroxyphenyl)methanesulfonamide

Cat. No.: B086256
CAS No.: 51767-39-6
M. Wt: 187.22 g/mol
InChI Key: YJASRJZSSUOGKB-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C7H9NO3S and a molecular weight of 187.22 g/mol . It is characterized by the presence of a hydroxyphenyl group attached to a methanesulfonamide moiety. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-hydroxyphenyl)methanesulfonamide can be synthesized through several methods. One common synthetic route involves the reaction of 4-aminophenol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds at room temperature, yielding this compound as a solid product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced sulfonamide derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(4-hydroxyphenyl)methanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the sulfonamide moiety can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

N-(4-hydroxyphenyl)methanesulfonamide can be compared with other similar compounds, such as:

    N-(4-hydroxyphenyl)ethanesulfonamide: Similar structure but with an ethanesulfonamide group instead of methanesulfonamide.

  • **N-(4-hydroxyphenyl)benzenesulfon

Properties

IUPAC Name

N-(4-hydroxyphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-12(10,11)8-6-2-4-7(9)5-3-6/h2-5,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJASRJZSSUOGKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403647
Record name N-(4-hydroxyphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51767-39-6
Record name N-(4-hydroxyphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-hydroxyphenyl)methanesulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a cold suspension of 4-aminophenol (5.45 g, 49.9 mmol) in MeOH (62 ml), methanesulfonyl chloride (1.95 ml, 25.2 mmol) was added under stirring maintaining the temperature between 10 and 15° C. The resulting solution was allowed to warm to RT and stirred for 2 hours. The solvent was removed under vacuum, and the residue was suspended in HCl 1N (62 ml); the insoluble was collected by filtration, washed with water, dried and purified by filtration through a silica gel pad (DCM:MeOH=100:15) affording N-(4-hydroxyphenyl)methanesulfonamide as a brown solid (1.35 g, 7.21 mmol, 28.6% yield).
Quantity
5.45 g
Type
reactant
Reaction Step One
Quantity
1.95 mL
Type
reactant
Reaction Step One
Name
Quantity
62 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

5.4 g (49.5 mmol) of p-aminophenol are dissolved in 40 ml of anhydrous pyridine, and 5.7 g (1 equivalent) of methanesulfonyl chloride diluted in 12 ml of pyridine are added over 15 minutes at 20° C. under a stream of nitrogen. The reaction medium is stirred for 3 days at 20° C. and is then poured into 1.5 liters of water containing a sufficient amount of hydrochloric acid (67 g of 36% HCl) to neutralize the pyridine and to establish a pH≦1.5. The aqueous phase is separated out by settling and extracted twice with 250 ml of ethyl acetate. The organic phases are combined and washed with twice 250 ml of water and then concentrated under vacuum. The residue is recrystallized from 40 ml of ethyl acetate. The crystals are filtered off at 0° C. and washed with 15 ml of ethyl acetate. 2.14 g of crude p-methanesulfonamidophenol are obtained.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.5 L
Type
reactant
Reaction Step Three
Quantity
67 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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